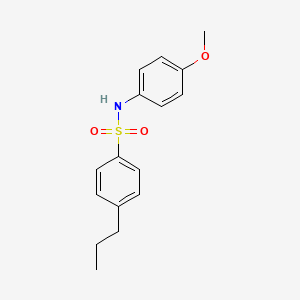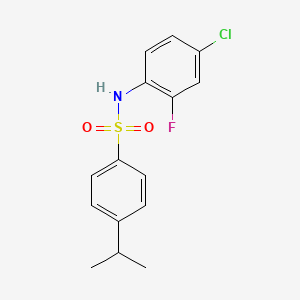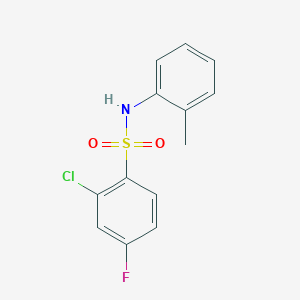![molecular formula C14H15F5N2O2 B10975030 2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975030.png)
2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE: is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a morpholinopropyl group attached to the amide nitrogen. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-morpholinopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products:
Substitution: Derivatives with different nucleophiles replacing the fluorine atoms.
Reduction: 2,3,4,5,6-pentafluoro-N~1~-(3-aminopropyl)benzamide.
Oxidation: N-oxide derivatives of the morpholine ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated organic compounds.
- Employed in the study of fluorine chemistry and its effects on the reactivity and stability of organic molecules.
Biology:
- Investigated for its potential as a bioactive molecule due to its unique structural features.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
- Evaluated for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
- Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins, enzymes, or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Lacks the morpholinopropyl group, making it less versatile in terms of biological interactions.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an amide, leading to different reactivity and applications.
2,3,4,5,6-Pentafluorobenzeneboronic acid: Used in Suzuki coupling reactions, highlighting its role in organic synthesis.
Uniqueness: The presence of both the pentafluorobenzene ring and the morpholinopropyl group in 2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE provides a unique combination of properties. This compound exhibits enhanced stability, lipophilicity, and the ability to form multiple types of interactions, making it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C14H15F5N2O2 |
|---|---|
Molecular Weight |
338.27 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H15F5N2O2/c15-9-8(10(16)12(18)13(19)11(9)17)14(22)20-2-1-3-21-4-6-23-7-5-21/h1-7H2,(H,20,22) |
InChI Key |
FEFRQEJDOQPWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974948.png)
![methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974954.png)
![3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974977.png)
![4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10974980.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B10974981.png)
![N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10974989.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10974999.png)

![2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10975016.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975019.png)

![4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10975035.png)

